1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine
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Overview
Description
1-[(2,6-Difluorophenyl)methyl]-2-ethylpiperidine is an organic compound featuring a piperidine ring substituted with a 2,6-difluorophenylmethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-ethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Industrial Chemistry: It can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound shares the 2,6-difluorophenylmethyl group but has a triazole ring instead of a piperidine ring.
2,6-Difluorobenzylamine: This compound contains the 2,6-difluorophenylmethyl group attached to an amine instead of a piperidine ring.
Uniqueness
1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine is unique due to the presence of both the piperidine ring and the ethyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N/c1-2-11-6-3-4-9-17(11)10-12-13(15)7-5-8-14(12)16/h5,7-8,11H,2-4,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIGOOOMPYTLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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